Hydroxy Tolbutamide-d9
Overview
Description
Hydroxy Tolbutamide-d9 is a deuterated analog of hydroxy tolbutamide, a metabolite of tolbutamide. This compound is specifically designed for use in mass spectrometry as an internal standard, providing a consistent reference point for the quantification of hydroxy tolbutamide in various samples . The incorporation of deuterium atoms enhances the stability and accuracy of analytical measurements.
Mechanism of Action
Target of Action
Hydroxy Tolbutamide-d9, a deuterated analog of the metabolite hydroxy tolbutamide, primarily targets the pancreatic β cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and storage of glucose .
Mode of Action
This compound, like its parent compound tolbutamide, belongs to the sulfonylurea class of insulin secretagogues . It acts by directly stimulating the acute release of insulin from functioning β cells of pancreatic islet tissue . This process involves a sulfonylurea receptor (receptor 1) on the β cell . The exact mechanism of this interaction remains unknown .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the insulin signaling pathway . By stimulating the release of insulin, it increases both basal insulin secretion and meal-stimulated insulin release . Additionally, it enhances peripheral glucose utilization, decreases hepatic gluconeogenesis, and may increase the number and sensitivity of insulin receptors .
Pharmacokinetics
This compound is metabolized in the liver, primarily via the CYP2C9 enzyme, to form mildly active hydroxymethyltolbutamide and inactive carboxytolbutamide . Approximately 75% to 85% of this compound and its metabolites are excreted in urine, with the remainder excreted in feces .
Result of Action
The action of this compound results in a decrease in blood glucose levels in patients with non-insulin-dependent diabetes mellitus (NIDDM) . By stimulating insulin secretion, it promotes the uptake and storage of glucose, thereby lowering blood glucose levels . Due to its mechanism of action, it may cause hypoglycemia and requires consistent food intake to decrease this risk .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the risk of hypoglycemia is increased in elderly, debilitated, and malnourished individuals . Furthermore, the drug’s effectiveness can be affected by the patient’s diet and exercise regimen . It’s also worth noting that this compound, like all sulfonylureas, requires the pancreas to be able to produce insulin for the drug to work .
Biochemical Analysis
Biochemical Properties
Hydroxy Tolbutamide-d9 is a metabolite of Tolbutamide . It is metabolized by CYP2C8 and CYP2C9 . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics .
Cellular Effects
Its parent compound, Tolbutamide, is known to stimulate the secretion of insulin by the pancreas . This suggests that this compound may also influence cellular processes related to insulin secretion and glucose metabolism.
Molecular Mechanism
Tolbutamide, the parent compound, is known to stimulate the acute release of insulin from functioning beta cells of pancreatic islet tissue . This process involves a sulfonylurea receptor on the beta cell . It is plausible that this compound may exert its effects through a similar mechanism.
Temporal Effects in Laboratory Settings
It is known that the compound is used as an internal standard in mass spectrometry, suggesting that it has good stability for such applications .
Metabolic Pathways
This compound is a metabolite of Tolbutamide and is metabolized by CYP2C8 and CYP2C9 . These enzymes are part of the cytochrome P450 family, which is involved in the metabolism of a wide range of substances, including drugs and other xenobiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Hydroxy Tolbutamide-d9 involves the reaction of p-hydroxymethylglycopene with sodium deuteride. The deuterated species is generated using a deuterated reagent, a deuterated oxidant, or a deuterium source during the preparation process . This method ensures the incorporation of deuterium atoms into the molecular structure, resulting in the desired deuterated analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as high-performance liquid chromatography (HPLC), ensures the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Hydroxy Tolbutamide-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent tolbutamide form.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tolbutamide.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Hydroxy Tolbutamide-d9 is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for accurate quantification of hydroxy tolbutamide.
Biology: In metabolic studies to trace the metabolic pathways of tolbutamide.
Medicine: In pharmacokinetic studies to understand the metabolism and disposition of tolbutamide in the body.
Industry: In quality control and assurance processes to ensure the consistency and accuracy of analytical measurements
Comparison with Similar Compounds
Similar Compounds
Tolbutamide: The parent compound, used as an oral antihyperglycemic agent.
Acetohexamide: Another first-generation sulfonylurea with similar insulin-releasing properties.
Chlorpropamide: A longer-acting sulfonylurea with similar applications.
Tolazamide: A sulfonylurea with a similar mechanism of action but different pharmacokinetic properties
Uniqueness
Hydroxy Tolbutamide-d9 is unique due to its deuterium labeling, which provides enhanced stability and accuracy in analytical measurements. This makes it an invaluable tool in research and industrial applications where precise quantification of hydroxy tolbutamide is required.
Properties
IUPAC Name |
1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRHYONYKZIRPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205824 | |
Record name | Hydroxymethyltolbutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxy tolbutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006408 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5719-85-7, 1185112-19-9 | |
Record name | Hydroxytolbutamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5719-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxymethyltolbutamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005719857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxymethyltolbutamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYMETHYLTOLBUTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52K8J94779 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Hydroxy tolbutamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006408 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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